2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including those structurally related to the queried compound, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant in vitro antioxidant activity, highlighting their potential in medicinal chemistry and materials science. The study discusses the impact of hydrogen bonding on self-assembly processes, showcasing the importance of these compounds in developing supramolecular architectures with functional properties (Chkirate et al., 2019).
Synthesis and Insecticidal Assessment
Compounds incorporating a thiadiazole moiety, similar to the structural framework of the queried compound, have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research illustrates the potential of these compounds in agricultural applications, particularly in pest management (Fadda et al., 2017).
Synthesis of Pyrazolo[1,5-d][1,2,4]Triazine Derivatives
Studies on the synthesis of novel pyrazolo[3,4-d][1,2,3]triazines from related precursors offer insights into the chemical versatility and potential pharmacological applications of these compounds. Such research underscores the importance of these derivatives in developing new therapeutic agents and materials with unique properties (Gurenko et al., 2014).
Antimicrobial Activity of Heterocycles
Research into new heterocycles incorporating antipyrine moieties, structurally related to the queried compound, has demonstrated promising antimicrobial activities. These findings suggest the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Gouda et al., 2010).
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-4-17-8-10-18(11-9-17)20-13-21-23(30)27(24-15-28(21)25-20)14-22(29)26(3)19-7-5-6-16(2)12-19/h5-12,15,20-21,25H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXOFMGSWBYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)N(C)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.